molecular formula C15H15F4N3O2 B10949982 N-tert-butyl-1-[(2,3,5,6-tetrafluorophenoxy)methyl]-1H-pyrazole-3-carboxamide

N-tert-butyl-1-[(2,3,5,6-tetrafluorophenoxy)methyl]-1H-pyrazole-3-carboxamide

Cat. No.: B10949982
M. Wt: 345.29 g/mol
InChI Key: POFIEECUCNVLAS-UHFFFAOYSA-N
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Description

N-(TERT-BUTYL)-1-[(2,3,5,6-TETRAFLUOROPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound characterized by the presence of a pyrazole ring, a tert-butyl group, and a tetrafluorophenoxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(TERT-BUTYL)-1-[(2,3,5,6-TETRAFLUOROPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. One common approach involves the reaction of a pyrazole derivative with a tert-butyl ester and a tetrafluorophenol derivative under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques such as chromatography and crystallization ensures the efficient and cost-effective production of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(TERT-BUTYL)-1-[(2,3,5,6-TETRAFLUOROPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific solvents, temperatures, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized pyrazole derivatives, while substitution reactions can produce a variety of substituted pyrazole compounds.

Scientific Research Applications

N-(TERT-BUTYL)-1-[(2,3,5,6-TETRAFLUOROPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of N-(TERT-BUTYL)-1-[(2,3,5,6-TETRAFLUOROPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • N-(TERT-BUTYL)-1-[(2,3,4,5-TETRAFLUOROPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE
  • N-(TERT-BUTYL)-1-[(2,3,5,6-TETRAFLUOROPHENOXY)METHYL]-1H-IMIDAZOLE-3-CARBOXAMIDE

Uniqueness

N-(TERT-BUTYL)-1-[(2,3,5,6-TETRAFLUOROPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its tetrafluorophenoxy moiety, in particular, enhances its stability and reactivity compared to similar compounds.

Properties

Molecular Formula

C15H15F4N3O2

Molecular Weight

345.29 g/mol

IUPAC Name

N-tert-butyl-1-[(2,3,5,6-tetrafluorophenoxy)methyl]pyrazole-3-carboxamide

InChI

InChI=1S/C15H15F4N3O2/c1-15(2,3)20-14(23)10-4-5-22(21-10)7-24-13-11(18)8(16)6-9(17)12(13)19/h4-6H,7H2,1-3H3,(H,20,23)

InChI Key

POFIEECUCNVLAS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=O)C1=NN(C=C1)COC2=C(C(=CC(=C2F)F)F)F

Origin of Product

United States

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